1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
“1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the CAS Number: 956181-48-9. It has a molecular weight of 296.3 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of pyrazole derivatives typically involves a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using single-crystal X-ray diffraction technique . The molecular geometry and vibrational frequencies (FT-IR) of the compound can be calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its InChI Code is 1S/C17H13FN2O2/c1-11-3-2-4-12 (9-11)16-15 (17 (21)22)10-20 (19-16)14-7-5-13 (18)6-8-14/h2-10H,1H3, (H,21,22) and the InChI key is ZQVPGGFOHOFXAB-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Structural Characterization
Researchers have synthesized various pyrazole compounds, including those with 4-fluorophenyl groups, through reactions involving chalcones and hydrazine hydrate in the presence of aliphatic acids. These compounds have been characterized using X-ray single crystal structure determination, revealing specific dihedral angles between the pyrazole and fluoro-substituted rings, indicating their potential for further applications in materials science and structural chemistry (Loh et al., 2013).
Anticancer Applications
A derivative containing the 4-fluorophenyl group has been identified as an Aurora kinase inhibitor, suggesting its potential utility in cancer treatment. Aurora kinases are essential for cell proliferation, and inhibiting their activity can halt the growth of cancer cells, making this compound a candidate for anticancer drug development (ロバート ヘンリー,ジェームズ, 2006).
Anti-inflammatory and Antimicrobial Applications
Some derivatives have shown potent activity as CCR1 antagonists, which could be beneficial in the treatment of inflammatory diseases like rheumatoid arthritis. The detailed syntheses of these compounds, labeled with carbon-13, carbon-14, and tritium, indicate their potential use in biological studies and therapeutic applications (Latli et al., 2018).
Chemical Reactivity and Derivatization
Further studies have explored the reactivity of similar pyrazole derivatives, leading to the synthesis of new pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives. These findings open avenues for the development of novel compounds with potential applications in various fields, including medicinal chemistry and material science (Ali et al., 2016).
Antiproliferative Activities
Research on derivatives like 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide has demonstrated effective inhibition of cancer cell line proliferation, highlighting the therapeutic potential of these compounds in oncology (Liu et al., 2016).
Theoretical and Spectral Studies
Combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives have provided insights into their structural and electronic properties. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Viveka et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(3-methylphenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-11-3-2-4-12(9-11)16-15(17(21)22)10-20(19-16)14-7-5-13(18)6-8-14/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVPGGFOHOFXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C=C2C(=O)O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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